Home > Products > Screening Compounds P17388 > 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine - 1120244-12-3

3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Catalog Number: EVT-3219141
CAS Number: 1120244-12-3
Molecular Formula: C10H9N5OS
Molecular Weight: 247.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Fluorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

    Compound Description: This compound, designated as "BC" in the study, was designed and synthesized as a potential anticancer agent. In silico analysis suggests BC exhibits a cautionary pharmacokinetic profile with good druglikeness and gastrointestinal absorption. Furthermore, computational studies indicate BC may inhibit ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines by up to 70%. []

    Relevance: This compound shares the core triazolothiadiazole structure with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The key structural difference lies in the presence of a thiadiazine ring instead of a thiadiazole ring and two fluorine-substituted phenyl rings attached to the core structure in 3-(2-Fluorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine. []

N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides

    Compound Description: This series of compounds was synthesized from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides through a multistep reaction, culminating in a dehydrosulfurization step using HgO. These compounds were characterized using various spectroscopic methods to confirm their structure. []

    Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazol-6-amine core structure with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The primary difference lies in the substitution at the amino group, where a 2,2,2-trichloroethyl carboxamide moiety is present instead of the phenoxymethyl group in the target compound. []

2,6-Diphenyl-3-(4-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)-2H-1,3,5-oxadiazine-4(3H)-thione

    Compound Description: This compound was synthesized through a multistep reaction involving the formation of a Schiff base intermediate and a final cyclo-addition reaction with benzoyl isothiocyanate. It was subsequently screened for antibacterial and antifungal activities. []

    Relevance: This compound, while containing a [, , ]triazolo[3,4-b][1,3,4]thiadiazole core like 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, is distinguished by its incorporation into a more complex structure. Specifically, it is part of a 1,3,5-oxadiazine ring system and further substituted with two phenyl groups and a phenyl-thiadiazole moiety. []

3-(3-(Phenacyl/Alkyl/Benzylthio)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-ones

    Compound Description: This series of compounds was synthesized by reacting coumarin-3-carboxylic acid with 3,5-dimercapto-4-amino-s-triazole, followed by alkylation with various phenacyl, benzyl, or allyl bromides. The synthesized compounds were characterized using analytical and spectral data. []

7-((6-Aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

    Compound Description: This series of compounds was synthesized by condensing 7-((4-amino-5-mercapto-1,2,4-triazol-3-yl)methyl)theophylline with various aromatic carboxylic acids. These compounds were characterized using various spectroscopic methods, and in silico molecular docking studies were conducted, suggesting potential antifungal activity for some derivatives, particularly 7-((6-(2-bromo-5-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophylline. []

    Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine but are distinguished by their linkage to a theophylline moiety via a methylene bridge. []

Aryl-substituted hydrazono-pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4][thiadiazol]-coumarin derivatives

    Compound Description: These compounds were synthesized through a multi-step reaction involving the formation of a coumarin-substituted fused [, , ]triazolo-[3,4-b][1,3,4]thiadizole intermediate. This intermediate was then condensed with various ethyl 2-(2-arylhydrazono)-3-oxobutanoates to yield the final compounds, characterized by elemental analysis, IR, 1H NMR, and mass spectroscopic studies. []

3-(Substituted phenoxymethyl)-6-phenyl/substituted phenoxymethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. Notably, compounds 2e, 2f, and 2b, 2c, 2f, 2d, 2i demonstrated potent antibacterial and antifungal activity, while compounds 2c, 2f, and 2j displayed antitubercular activity comparable to rifampin and isoniazid. []

    Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and the presence of a phenoxymethyl substituent at the 3-position with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The variation within this series stems from the different substituents on the phenoxymethyl group and at the 6-position, highlighting the impact of these modifications on biological activity. []

3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound was synthesized as part of a study focusing on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as inhibitors of p38 mitogen-activated protein kinase (MAPK). Its three-dimensional structure, determined using X-ray crystallography, was used to generate a pharmacophore model for virtual screening. []

    Relevance: This compound closely resembles 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and the phenoxymethyl group at the 3-position. The only structural distinction is the presence of a 2-fluorophenyl group at the 6-position instead of the amino group in the target compound. []

3-[6-(4-Substituted phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-ylmethyl]-5,6,7,8- tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives

    Compound Description: This series of compounds, synthesized through a multi-step reaction involving a key intermediate (6) condensed with various substituted aromatic carboxylic acids, was characterized by IR, 1H-NMR, 13C-NMR, and liquid chromatography-mass spectrometry. []

    Relevance: These compounds, while containing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core similar to 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, are distinguished by their incorporation into a more complex structure. They are linked to a 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one moiety via a methylene bridge at the 3-position. []

6-Substituted-3-(4-substituted phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 6-mercapto-3-(4-substituted phenoxy-methyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles

    Compound Description: These two novel series of triazolothiadiazole derivatives were synthesized and evaluated for anthelmintic activity. []

    Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and a phenoxymethyl group at the 3-position with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. Variations arise from different substituents on the phenoxymethyl group and at the 6-position, with one series featuring various substituents and the other a mercapto group at the 6-position. []

4-[3-(Phenoxymethyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-(p-tolyl)sydnone

    Compound Description: The crystal structure of this triazolothiadiazine derivative was analyzed, revealing an intramolecular C—H⋯O hydrogen bond and a twist-boat conformation of the 3,6-dihydro-1,3,4-thiadiazine ring. []

3-Phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: The crystal structure of this compound was determined, revealing a planar bicyclic triazolothiadiazole core and specific bond angles. Molecules in the crystal are linked via C—H⋯π and π–π interactions. []

    Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and the phenoxymethyl group at the 3-position with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The only difference lies in the phenyl substituent at the 6-position instead of the amino group in the target compound. []

(1,2,4)triazolo-(3,4-b),(1,3,4)-thiadiazole-6-yl)(o-tolylamino) methylazetidin-2-one derivatives

    Compound Description: This series of compounds, including Mannich base derivatives, was synthesized and evaluated for antibacterial and antifungal activities. Among the series, compounds 22 and 26 displayed the most potent activity. []

Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate

    Compound Description: This compound features a triazolo-thiadiazole system linked to pyridine and furan rings. The crystal structure reveals intramolecular C—H⋯N interactions, intermolecular C—H⋯O hydrogen bonds, π–π stacking, S⋯N interactions, and C—H⋯π interactions. []

    Relevance: Although this compound contains the same [, , ]triazolo[3,4-b][1,3,4]thiadiazole core as 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, it differs significantly in its overall structure. Instead of the phenoxymethyl and amino substituents found in the target compound, this molecule contains a furan ring and an ethyl 2,6-dimethylnicotinate moiety attached to the triazolo-thiadiazole core. []

3-Aryloxymethyl-6-(2-arylyloxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles

    Compound Description: This series of compounds, synthesized via cyclocondensation reactions, was evaluated for their herbicidal and fungicidal activities against various plant pathogens. []

    Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine and contain aryloxymethyl groups at both the 3- and 6-positions. The variations within this series arise from the different aryl substituents on the aryloxymethyl groups, highlighting the structure-activity relationships within this class of compounds. []

3-(4-Ethoxyphenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound was synthesized and its structure determined by X-ray crystallography, revealing a planar conformation of all rings in the molecule. []

    Relevance: This compound is structurally similar to 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and the phenoxymethyl substituent at the 3-position. The difference lies in the presence of a 4-ethoxyphenyl group at the 6-position instead of the amino group in the target compound. []

4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazoles and triazolo(3,4,b)(1,3,4)thiadiazines

    Compound Description: This series of compounds was synthesized using both conventional and microwave-assisted methods. The study explored various reactions of the key intermediate 4-amino-5-(3chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole (4). []

    Relevance: The compounds in this series are structurally diverse, ranging from simple triazoles to fused triazolothiadiazoles and triazolothiadiazines. While not all compounds in this series directly resemble 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, they share a common starting material and reaction pathway, highlighting the versatility of triazole chemistry in generating diverse heterocyclic systems. []

5,5′‐(Ethane-1,2-diyl)bis(3‐((5‐bromo‐6‐methyl‐2‐tertiaryaminopyrimidin-4‐yl)thio)‐4H‐1,2,4‐triazol-4‐amines) and their cyclized products, 1,2‐bis(pyrimido[5,4‐e][1,2,4]triazolo[3,4‐b][1,3,4]thiadiazin‐3‐yl)ethane

    Compound Description: This study synthesized a series of novel bis-triazole derivatives and their cyclized counterparts, bis-triazolothiadiazines. These compounds were designed as potential 15-lipoxygenase (15-LO) inhibitors. Two compounds, (1-methylpiperazine) and (1-ethylpiperazine) exhibited potent 15-LO inhibitory activity. []

    Relevance: These compounds, while containing a triazole-thiadiazole core, differ significantly from 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The presence of two triazole-thiadiazole units linked by an ethane bridge and the pyrimidine ring fused to the triazole-thiadiazole core makes them structurally distinct. This difference highlights the possibility of developing dimeric or oligomeric analogs of the target compound with potentially enhanced biological activities. []

1,3-Bis{(6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-methoxy}benzenes

    Compound Description: This series of compounds was synthesized under microwave irradiation and characterized by 1H NMR, IR, MS, and elemental analysis. The compounds were also studied for their molecular recognition properties, exhibiting selective binding affinities for different arylamines. [, ]

Bis[4-methoxy-3-(6-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol)phenyl]methanes

    Compound Description: This series of bis-triazolothiadiazoles was synthesized and characterized. The compounds were evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. Notably, compounds 5e, 5f, 5h, 5i, 5k, and 5l exhibited potent antimicrobial activity. []

    Relevance: These compounds are symmetrical molecules with two [, , ]triazolo[3,4-b][1,3,4]thiadiazole units, similar to 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The two triazolothiadiazole moieties are connected via a methane bridge, and each unit has an aryl substituent at the 6-position and a methoxy group at the adjacent phenyl ring. This structural variation illustrates the exploration of dimeric analogs of the target compound with potential for enhanced antimicrobial properties. []

3-Phenyl-1-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines

    Compound Description: These compounds were synthesized using a multicomponent reaction approach and characterized by analytical and spectral data (IR, 1H-NMR, 13C-NMR, and Mass). []

4H-1,3,4-Thiadiazolo[2,3-c]-1,2,4-triazin-4-ones and N-[3-(trifluoromethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl]benzamide

    Compound Description: This study unexpectedly synthesized a series of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones instead of the intended thiourea products. Additionally, they obtained N-[3-(trifluoromethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl]benzamide through a different reaction pathway. []

3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

    Compound Description: This study focuses on the synthesis and characterization of a novel series of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities. []

3-(Pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

    Compound Description: This series of studies presents the synthesis, characterization, and biological evaluation of various 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds feature different substituents on the thiadiazole ring and are investigated for their antibacterial and antifungal activities. [, , ]

7H-S-Triazolo[3,4-b][1,3,4]thiadiazine and s-triazolo[3,4-b][1,3,4]thiadiazole derivatives

    Compound Description: This study explores the synthesis and antimicrobial activity of various triazolothiadiazine and triazolothiadiazole derivatives. Different substituents and reaction conditions are explored to generate a diverse library of compounds. []

    Relevance: This study highlights the versatility of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole and [, , ]triazolo[3,4-b][1,3,4]thiadiazine cores, both structurally related to 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, in generating a wide range of derivatives with potential medicinal applications. Although specific structures closely resembling the target compound are not detailed, the study underscores the broad structural diversity achievable within this chemical space. []

3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine derivatives

    Compound Description: This study focuses on the synthesis of various polyfused heterocyclic systems derived from 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine-6,8-dione. []

    Relevance: While structurally distinct from 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine due to the presence of a seven-membered thiadiazepine ring instead of a six-membered thiadiazole ring, these compounds highlight the potential for expanding the core structure and introducing new functionalities for exploring different biological activities. []

1,4-Bis(6-aryl-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-3-yl)benzene derivatives

    Compound Description: These compounds, synthesized via a simple and efficient method, are bis-triazolothiadiazoles with aryl substituents. MTT assays revealed their inhibitory activity against HepG-2 (liver cancer), A549-1 (lung cancer), and 231-2 (breast cancer) cell lines. []

    Relevance: These symmetrical bis-triazolothiadiazoles, while sharing the [, , ]triazolo[3,4-b]-[1,3,4]thiadiazole unit with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, differ significantly in their overall structure. The two triazolothiadiazole moieties are connected through a central benzene ring and have aryl substituents at the 6-position. This structural variation exemplifies the potential of developing dimeric analogs of the target compound for enhanced anticancer activity. []

3,6-Disubstituted-[1,2,4]triazolo[3,4b][1,3,4]thiadiazoles and N,3-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amines

    Compound Description: These series of compounds were synthesized and characterized using elemental analysis, IR, and 1H NMR studies. Their antimicrobial activities were assessed against various bacterial and fungal strains, with some exhibiting promising results, particularly against H. pylori and A. foeniculum. []

    Relevance: These series share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The first series includes compounds with various substituents at the 3 and 6 positions. The second series features an amine group at the 6-position, similar to the target compound, but with different substituents at the 3-position. This variation emphasizes the significance of the triazolothiadiazole core and the impact of substituent modifications on antimicrobial activity. []

3-(4-(Methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives

    Compound Description: This series of compounds was designed as selective COX-2 inhibitors based on the structure-activity relationship of known COX-2 inhibitors and molecular modeling studies. The compounds were synthesized and characterized by IR, Mass, and 1H NMR. []

    Relevance: These compounds share the [, , ]triazolo(3,4-b)(1,3,4)thiadiazine core structure with 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine but differ in the presence of a thiadiazine ring instead of a thiadiazole ring. They also feature a 4-(methylsulfonyl)phenyl group and a phenyl group at the 3- and 6-positions, respectively. This difference highlights the structural diversity within this class of compounds and their potential as COX-2 inhibitors. []

,2,4-Triazoles, [, , ]triazolo[3,4-b][1,3,4]thiadiazoles, and [, , ]triazolo[3,4-b][1,3,4]thiadiazines with a p-tolylthiomethyl substituent

    Compound Description: This study focuses on synthesizing and evaluating the antimicrobial activity of a series of 1,2,4-triazole derivatives, including [, , ]triazolo[3,4-b][1,3,4]thiadiazoles and [, , ]triazolo[3,4-b][1,3,4]thiadiazines, all featuring a p-tolylthiomethyl substituent at various positions. Several compounds exhibited significant antimicrobial activity. []

    Relevance: While not all compounds in this study closely resemble 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, the presence of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles and [, , ]triazolo[3,4-b][1,3,4]thiadiazines bearing structural similarities to the target compound underscores the importance of these heterocyclic systems in medicinal chemistry and their potential for further derivatization and exploration. []

Source and Classification

The compound is derived from the broader family of triazolo-thiadiazole derivatives, which have been extensively studied for their biological activities. It is classified under the triazole class of compounds and specifically falls into the subclass of thiadiazoles. The structural complexity and unique properties of this compound make it a subject of interest in synthetic organic chemistry and pharmacology.

Synthesis Analysis

The synthesis of 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be achieved through several routes. The most common methods include:

  1. Cyclization Reactions:
    • The synthesis often begins with the preparation of 4-amino-3-mercapto-1,2,4-triazoles. These can be synthesized by treating hydrazine derivatives with carbon disulfide and subsequent cyclization reactions.
    • A notable method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with phenoxyacetic acid in the presence of phosphorus oxychloride to form the target compound through a series of cyclization steps .
  2. Key Parameters:
    • Typical reaction conditions include refluxing the reaction mixture for several hours and adjusting pH post-reaction to isolate the product.
    • Yields can vary significantly based on the substituents on the phenoxy group and the specific reaction conditions employed.
Molecular Structure Analysis

The molecular structure of 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be described as follows:

  • Chemical Formula: C16_{16}H14_{14}N4_{4}OS
  • Molecular Weight: Approximately 326.35 g/mol.
  • Structural Features:
    • The compound contains a triazole ring fused to a thiadiazole ring.
    • The phenoxymethyl group is attached to the triazole moiety at position 6.

Crystallographic studies have shown specific dihedral angles between various rings in the structure that indicate steric interactions and potential conformational flexibility .

Chemical Reactions Analysis

The compound participates in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The thiol group can engage in nucleophilic substitution reactions with electrophiles.
  2. Condensation Reactions: The amino group allows for condensation reactions that can lead to further functionalization or polymerization.
  3. Reactivity with Electrophiles: The presence of both nitrogen and sulfur atoms makes this compound reactive towards electrophiles such as alkyl halides and acyl chlorides.

These reactions are vital for modifying the compound to enhance its bioactivity or to synthesize derivatives with improved properties .

Mechanism of Action

The mechanism of action for 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine primarily involves its interaction with specific biological targets:

  • Inhibition of Kinases: Research indicates that derivatives of this compound can inhibit p38 mitogen-activated protein kinase (MAPK), an important target in inflammatory diseases and cancer .
  • Binding Interactions: The binding mode has been elucidated through computational modeling and crystallographic data which suggest that specific functional groups contribute to binding affinity and selectivity towards these kinases.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine include:

These properties are crucial for understanding its behavior in biological systems and during synthetic processes .

Applications

The applications of 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are diverse:

  1. Pharmaceutical Development: It serves as a lead compound for developing new anti-inflammatory agents or anticancer drugs due to its kinase inhibitory activity.
  2. Biological Research: Its derivatives are used in studies exploring cellular signaling pathways involving MAPK pathways.
  3. Synthetic Chemistry: The compound acts as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic benefits.

Properties

CAS Number

1120244-12-3

Product Name

3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

IUPAC Name

3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

InChI

InChI=1S/C10H9N5OS/c11-9-14-15-8(12-13-10(15)17-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)

InChI Key

FNIXYLRITIQSED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.